(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid
Overview
Description
(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid, also known as MOPBA, is a synthetic boronic acid that has been used in a variety of chemical and biological applications. It has been used in a variety of organic and inorganic synthesis and has been studied for its potential use in pharmaceuticals, biochemistry, and biotechnology. MOPBA is also used as a reagent for the synthesis of other compounds and as an intermediate in certain chemical reactions.
Scientific Research Applications
Organic Synthesis Building Blocks
(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid: is a valuable building block in organic synthesis. It is particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . This reaction is widely used in the pharmaceutical industry for the creation of a diverse array of compounds, including active pharmaceutical ingredients (APIs).
Catalysis
The compound serves as a catalyst in protodeboronation reactions of pinacol boronic esters. This process is essential for the formal anti-Markovnikov hydromethylation of alkenes, which is a significant transformation in the field of synthetic chemistry . It allows for the creation of new molecules with high precision and efficiency.
Optoelectronic Materials
Boronic acids, including (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid , are used in the development of organic optoelectronic devices . These materials are crucial for light-driven systems and have applications in solar cells and organic light-emitting diodes (OLEDs) . The electronic properties of boronic acids make them suitable for such applications.
Medicinal Chemistry
In medicinal chemistry, boronic acids are utilized for the synthesis of boron-containing drugs . These compounds have shown efficacy in treating various diseases, including cancer, due to their unique mechanism of action involving the inhibition of proteasomes .
properties
IUPAC Name |
[3-(3-methoxy-3-oxopropyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7,13-14H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXZIWCEVNDHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407338 | |
Record name | [3-(3-Methoxy-3-oxopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid | |
CAS RN |
833472-82-5 | |
Record name | [3-(3-Methoxy-3-oxopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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